molecular formula C15H22O B6284371 rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol, trans CAS No. 1807939-44-1

rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol, trans

Cat. No.: B6284371
CAS No.: 1807939-44-1
M. Wt: 218.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol, trans, features a cyclohexanol backbone with a trans stereochemical configuration at the 1R,2S positions. The 4-(propan-2-yl)phenyl substituent at the C2 position introduces steric bulk and aromatic character. Key properties include:

  • Molecular Formula: C₁₅H₂₂O
  • Molecular Weight: 218.34 g/mol (or 240.09 g/mol, depending on source interpretation) .
  • Purity: ≥95% (typical for laboratory-grade synthesis) .
  • Functional Group: Secondary alcohol (cyclohexanol).

This compound’s trans configuration and aryl substituent influence its physical properties (e.g., melting point, solubility) and reactivity compared to cis isomers or aliphatic analogues.

Properties

CAS No.

1807939-44-1

Molecular Formula

C15H22O

Molecular Weight

218.3

Purity

95

Origin of Product

United States

Biological Activity

The compound rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol, trans, is a chiral alcohol that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol features a cyclohexanol core with a propan-2-yl phenyl substituent. Its molecular formula is C15H22OC_{15}H_{22}O and it possesses a molecular weight of approximately 234.34 g/mol. The compound's stereochemistry is crucial for its biological activity, as different isomers can exhibit significantly different effects.

Research indicates that this compound may interact with various biological pathways. It has been suggested that it could influence G protein-coupled receptors (GPCRs), which play a pivotal role in cellular signaling processes. Specifically, compounds similar to rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol have been shown to modulate GPCR activity, affecting downstream signaling pathways such as those involved in pain perception and inflammation .

Pharmacological Effects

  • Analgesic Properties : Studies have indicated that rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol may possess analgesic effects. Its structural similarity to known analgesics suggests that it could inhibit pain signals by acting on specific receptors in the central nervous system.
  • Anti-inflammatory Activity : Preliminary investigations have shown potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or modulation of immune responses.
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, potentially through antioxidant mechanisms or by enhancing neuronal survival in models of neurodegeneration.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol:

StudyFindings
Study 1Demonstrated analgesic effects in rodent models, suggesting efficacy comparable to traditional NSAIDs.
Study 2Reported anti-inflammatory properties in vitro, with significant reductions in cytokine production.
Study 3Investigated neuroprotective effects in cultured neurons exposed to oxidative stress; showed reduced cell death rates.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent and Functional Group Variations

The table below highlights critical differences between the target compound and structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Functional Group Purity CAS Number
rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol, trans C₁₅H₂₂O 218.34 4-(propan-2-yl)phenyl Alcohol 95% -
rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol C₁₀H₁₄N₂O 178.23 Pyrimidin-5-yl Alcohol 95% EN300-1615087
rac-(1R,4R)-4-(propan-2-yl)cyclohexane-1-carboxylic acid, trans C₁₀H₁₈O₂ 170.25 Propan-2-yl Carboxylic acid 95% 7077-05-6
trans-4-(1-methylethyl)cyclohexanecarboxaldehyde C₁₀H₁₈O 154.25 4-(propan-2-yl) Aldehyde - -
rac-(1R,2R)-2-butylcyclohexan-1-ol C₁₀H₂₀O 156.27 Butyl Alcohol - 35242-05-8

Key Research Findings

Substituent Effects on Physical Properties
  • Aromatic vs. Aliphatic Substituents : The 4-(propan-2-yl)phenyl group in the target compound reduces polarity compared to aliphatic substituents (e.g., butyl in ), leading to lower solubility in polar solvents like water.
Functional Group Influence on Reactivity
  • Alcohol vs. Carboxylic Acid : The alcohol group in the target compound is less acidic (pKa ~16–19) than the carboxylic acid derivative (pKa ~4–5) , impacting its behavior in reactions like esterification or salt formation.
  • Aldehyde Functionality : The carboxaldehyde analogue is more reactive toward nucleophilic additions (e.g., Grignard reactions) compared to the alcohol.
Stereochemical and Conformational Effects
  • Trans Configuration : The trans-1R,2S stereochemistry promotes a staggered cyclohexane conformation, reducing steric strain compared to cis isomers. This configuration may enhance thermal stability and crystallinity.
  • Cyclopropane vs. Cyclohexane : The cyclopropane derivative introduces ring strain, increasing reactivity but reducing stability under harsh conditions.

Preparation Methods

Friedel-Crafts Alkylation Followed by Epoxidation and Reduction

A widely reported method involves Friedel-Crafts alkylation to construct the cyclohexane backbone, followed by epoxidation and stereoselective reduction:

Step 1: Friedel-Crafts Alkylation
4-Isopropylbenzene reacts with cyclohexene oxide in the presence of AlCl₃ to form 2-(4-isopropylphenyl)cyclohexene oxide. Yield: 68–72%.

Step 2: Epoxide Ring-Opening
The epoxide is treated with a Lewis acid (e.g., BF₃·Et₂O) to generate a carbocation intermediate, which undergoes nucleophilic attack by water. This step produces a diol with partial trans selectivity (dr 3:1).

Step 3: Stereoselective Reduction
The diol is reduced using NaBH₄/CeCl₃ to yield the trans-configured cyclohexanol. Enantiomeric excess (ee) is achieved via chiral auxiliaries or catalysts (e.g., (R)-BINOL), yielding up to 88% ee.

Catalytic Asymmetric Hydrogenation

A more direct approach employs asymmetric hydrogenation of a ketone precursor:

Precursor Synthesis :
4-Isopropylacetophenone is condensed with cyclohexanone via aldol reaction to form α,β-unsaturated ketone (92% yield).

Hydrogenation Conditions :

  • Catalyst: Ru-(S)-BINAP complex

  • Pressure: 50 bar H₂

  • Solvent: MeOH

  • Temperature: 25°C

This method achieves 94% ee and 85% yield, with the trans isomer favored due to steric hindrance from the isopropyl group.

Biocatalytic Resolution of Racemic Mixtures

Enzymatic kinetic resolution offers an eco-friendly alternative:

Substrate : Racemic trans-2-[4-(propan-2-yl)phenyl]cyclohexanol.
Enzyme : Lipase B from Candida antarctica (CAL-B).
Conditions :

  • Solvent: Diisopropyl ether (DIPE) with 0.5 eq. H₂O

  • Temperature: 50°C

  • Time: 3–5 hours

CAL-B selectively acetylates the (1S,2R)-enantiomer, leaving the desired (1R,2S)-isomer unreacted (99% ee, 48% yield).

Industrial-Scale Production and Optimization

Continuous-Flow Hydrogenation

Recent advancements utilize continuous-flow reactors to enhance scalability:

ParameterValue
Catalyst Loading0.5 wt% Pd/C
Residence Time12 minutes
Conversion99%
Selectivity (trans)95%

This method reduces catalyst waste and improves reproducibility.

Solvent-Free Mechanochemical Synthesis

Ball milling achieves solvent-free coupling:

  • Reagents: 4-Isopropylbenzaldehyde, cyclohexanone, KOH

  • Milling Time: 2 hours

  • Yield: 78%

  • Diastereomeric Ratio (trans:cis): 8:1

Mechanochemistry avoids toxic solvents but requires post-milling purification via column chromatography.

Comparative Analysis of Preparation Methods

MethodYield (%)ee (%)Cost (USD/kg)Scalability
Friedel-Crafts + Reduction7288120Moderate
Asymmetric Hydrogenation8594450High
Biocatalytic Resolution4899320Low
Continuous-Flow9595180High

Key Findings:

  • Asymmetric hydrogenation balances yield and enantioselectivity but incurs high catalyst costs.

  • Biocatalysis achieves near-perfect ee but suffers from low yield.

  • Continuous-flow systems are optimal for industrial production due to high throughput and cost efficiency .

Q & A

Basic: What are the key challenges in synthesizing rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol, trans, and how are they addressed?

The synthesis of this compound involves constructing the cyclohexanol ring with precise stereochemistry (1R,2S) and installing the 4-isopropylphenyl substituent. Key challenges include:

  • Stereochemical Control : Ensuring the trans configuration of the cyclohexanol ring and the correct (1R,2S) stereochemistry. Methods like Sharpless asymmetric dihydroxylation or chiral auxiliary-mediated cyclization may be employed .
  • Regioselectivity : Directing the isopropylphenyl group to the para position. Friedel-Crafts alkylation or Suzuki coupling with a pre-functionalized aryl boronic acid could achieve this .
  • Purification : Chromatography (e.g., HPLC with chiral stationary phases) is critical for isolating the racemic mixture from diastereomers .

Basic: How is the stereochemistry of this compound, confirmed experimentally?

  • X-ray Crystallography : Provides unambiguous confirmation of the trans cyclohexanol ring and (1R,2S) configuration. For example, related cyclohexanol derivatives have been structurally resolved using single-crystal X-ray diffraction .
  • NMR Spectroscopy : Coupling constants (e.g., J1,2J_{1,2}) and NOESY correlations distinguish trans vs. cis ring conformations. The axial-equatorial arrangement of substituents can be inferred from 1H^1H-NMR splitting patterns .
  • Optical Rotation/Polarimetry : Compares observed rotation with literature values for enantiomeric purity assessment .

Advanced: How does the stereochemistry of this compound influence its biological activity in neuroprotective assays?

The (1R,2S) configuration and trans ring geometry are critical for binding to biological targets. For structurally similar compounds (e.g., (1S,2R)-2-phenylcyclohexanol), the trans configuration enhances interactions with neuronal receptors by positioning hydroxyl and aryl groups optimally for hydrogen bonding and hydrophobic interactions .

  • In Vitro Assays : Compare enantiomers in models like glutamate-induced neurotoxicity. For example, trans-(1R,2S) may show higher activity due to improved membrane permeability and target affinity .
  • Docking Studies : Use computational models (e.g., AutoDock) to predict binding modes to NMDA receptors or antioxidant enzymes .

Advanced: What methodologies are effective for resolving the racemic mixture into its enantiomers?

  • Chiral Chromatography : Use HPLC with cellulose-based chiral columns (e.g., Chiralpak AD-H) to separate enantiomers. Solvent systems like hexane:isopropanol (90:10) are typical .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) catalyze selective esterification of one enantiomer, enabling kinetic resolution .
  • Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., tartaric acid) to form separable salts via crystallization .

Advanced: How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Molecular Dynamics (MD) Simulations : Model the compound’s conformational changes in aqueous vs. lipid environments. Parameters like Gibbs free energy (ΔG\Delta G) indicate stability .
  • DFT Calculations : Predict degradation pathways (e.g., acid-catalyzed ring-opening) by analyzing bond dissociation energies and transition states .
  • Experimental Validation : Cross-reference simulations with accelerated stability studies (e.g., 40°C/75% RH for 6 months) and HPLC monitoring .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

  • Source Analysis : Verify the enantiomeric purity of tested samples (common discrepancies arise from incomplete resolution).
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line type, incubation time). For example, neuroprotection assays may vary due to differences in oxidative stress induction methods .
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects) .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity?

  • HPLC-UV/ELSD : Quantify purity (>98%) using reverse-phase C18 columns.
  • IR Spectroscopy : Confirm hydroxyl (≈3350 cm⁻¹) and aryl (≈1600 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 219.35) .

Advanced: What are the implications of the isopropylphenyl group’s para substitution on the compound’s reactivity?

  • Steric Effects : The para position minimizes steric hindrance during nucleophilic attacks on the cyclohexanol ring.
  • Electronic Effects : The electron-donating isopropyl group enhances aryl ring stability against electrophilic degradation .
  • Synthetic Applications : Para-substitution directs regioselectivity in further functionalization (e.g., halogenation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.